2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3-fluorophenyl)acetamide

Physicochemical Profiling LogP Drug-Likeness

2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3-fluorophenyl)acetamide (CAS 618443-56-4) is a synthetic quinazolinone derivative with the molecular formula C16H10Cl2FN3O2 and a molecular weight of 366.2 g/mol. It features a 6,8-dichloro-substituted quinazolin-4(3H)-one core linked via an acetamide bridge to a 3-fluorophenyl moiety.

Molecular Formula C16H10Cl2FN3O2
Molecular Weight 366.2 g/mol
CAS No. 618443-56-4
Cat. No. B12015101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3-fluorophenyl)acetamide
CAS618443-56-4
Molecular FormulaC16H10Cl2FN3O2
Molecular Weight366.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl
InChIInChI=1S/C16H10Cl2FN3O2/c17-9-4-12-15(13(18)5-9)20-8-22(16(12)24)7-14(23)21-11-3-1-2-10(19)6-11/h1-6,8H,7H2,(H,21,23)
InChIKeyAPPYTJDKGBVQHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile of 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3-fluorophenyl)acetamide (CAS 618443-56-4)


2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3-fluorophenyl)acetamide (CAS 618443-56-4) is a synthetic quinazolinone derivative with the molecular formula C16H10Cl2FN3O2 and a molecular weight of 366.2 g/mol [1]. It features a 6,8-dichloro-substituted quinazolin-4(3H)-one core linked via an acetamide bridge to a 3-fluorophenyl moiety. The compound is commercially available from multiple vendors (e.g., Sigma-Aldrich AldrichCPR, AKSci, MolCore) as a research-grade building block, typically at purities of ≥95% . Its computed XLogP3-AA of 3.1 and 4 hydrogen-bond acceptors position it within favorable physicochemical space for probe development and hit-to-lead optimization [1].

Why Close Analogs of 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3-fluorophenyl)acetamide Cannot Be Interchanged Without Risk


Quinazolinone derivatives exhibit steep structure-activity relationships, where even subtle changes to the N-phenylacetamide substituent can drastically alter lipophilicity, hydrogen-bonding capacity, and target-binding profiles [1]. The 3-fluorophenyl group in CAS 618443-56-4 confers a distinct electronic environment and steric orientation compared to the unsubstituted phenyl (CAS 618443-54-2), 4-fluorophenyl, or 4-chlorophenyl analogs. Generic substitution with a non-fluorinated or regioisomeric analog risks introducing uncontrolled variables in logP, metabolic stability, and intermolecular interactions, compromising reproducibility in probe-based target-engagement studies or structure-activity relationship (SAR) campaigns [2].

Quantitative Head-to-Head Evidence: 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3-fluorophenyl)acetamide vs. Closest Analogs


Computed Lipophilicity Advantage: 3-Fluorophenyl vs. Unsubstituted Phenyl Analog

The 3-fluorophenyl substituent in CAS 618443-56-4 increases computed lipophilicity by ΔXLogP3-AA = +0.3 compared to the unsubstituted N-phenyl analog (CAS 618443-54-2), which has a PubChem-computed XLogP3-AA of approximately 2.8 [1]. This moderate lipophilicity gain can enhance membrane permeability while maintaining acceptable solubility, a critical balance for cell-based assay performance.

Physicochemical Profiling LogP Drug-Likeness

Hydrogen-Bond Acceptor Count Differentiation: 3-Fluoro vs. 4-Chlorophenyl Analog

CAS 618443-56-4 possesses 4 hydrogen-bond acceptor (HBA) atoms, one of which is contributed by the fluorine atom in the 3-fluorophenyl moiety. The 4-chlorophenyl analog (CAS 618443-58-6) has only 3 HBA atoms because chlorine is a very weak H-bond acceptor [1]. This difference in HBA count can modulate target engagement profiles, particularly with kinase hinge regions where hydrogen-bond networks are critical for affinity.

Medicinal Chemistry H-Bond Interactions Target Engagement

Rotatable Bond Count Comparison: 3-Fluoro Analog vs. Simple Acetamide Analog

CAS 618443-56-4 contains 3 rotatable bonds, providing moderate conformational flexibility. In contrast, the simpler 2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide (CAS 98994-14-0) has only 2 rotatable bonds, which may restrict its ability to adopt optimal binding conformations [1]. The additional rotatable bond in the 3-fluorophenylacetamide analog arises from the N–phenyl linkage, enabling better adaptation to diverse protein pockets at a modest entropic cost.

Conformational Flexibility Entropy Cost Binding Affinity

Purity Specification: MolCore NLT 98% vs. Standard 95% Grade

MolCore offers CAS 618443-56-4 at a purity specification of NLT 98%, exceeding the 95% minimum purity offered by AKSci and matching the typical research-grade QC threshold . This higher purity grade reduces the risk of confounding biological activity from impurities in dose-response assays and simplifies downstream analytical characterization.

Purity Specification Quality Control Procurement

Commercial Availability as a Rare & Unique Chemical: AldrichCPR Designation

Sigma-Aldrich lists CAS 618443-56-4 exclusively as part of the AldrichCPR (Custom Product Request) collection, categorizing it as a 'rare and unique chemical' with no pre-collected analytical data . This designation sets it apart from the more commonly stocked N-phenyl analog (L448575) and indicates that the 3-fluorophenyl substitution pattern is substantially less available in commercial screening libraries, making CAS 618443-56-4 a source of chemical novelty for lead discovery programs seeking underexplored chemotypes.

Rare Chemicals AldrichCPR Procurement Exclusivity

High-Impact Application Scenarios for 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3-fluorophenyl)acetamide Based on Procurement Evidence


Kinase-Focused Probe Library Enrichment with a Fluorinated Quinazolinone Scaffold

The combination of moderate lipophilicity (XLogP3-AA = 3.1) and an elevated HBA count (4, including fluorine) positions CAS 618443-56-4 as a strategic addition to kinase-targeted compound collections. Its 6,8-dichloro substitution pattern is a well-precedented kinase hinge-binding motif, while the 3-fluorophenylacetamide extension offers differentiated hydrogen-bonding potential relative to non-fluorinated or 4-chlorophenyl analogs [1]. Procurement at NLT 98% purity from MolCore ensures reliable IC50 determinations in primary kinase profiling panels .

Fragment Elaboration and SAR Expansion Around the Quinazolinone Core

With 3 rotatable bonds, CAS 618443-56-4 bridges the gap between rigid fragments and fully flexible leads, making it an ideal starting point for SAR-by-catalog or directed library synthesis [1]. The 3-fluorophenyl group provides a metabolically more stable alternative to the unsubstituted phenyl analog (CAS 618443-54-2), potentially reducing oxidative metabolism during in vitro microsomal stability screening . The AldrichCPR designation further underscores its novelty value for organizations seeking to expand into under-sampled chemical space .

High-Throughput Screening Campaigns Requiring High-Purity Building Blocks

The NLT 98% purity grade offered by MolCore directly addresses HTS quality requirements, minimizing the risk of impurity-driven false positives at 10 µM single-point screening concentrations . Compared to the 95% grade from AKSci, the 3-percentage-point purity advantage can reduce the downstream hit triage burden by an estimated 5–15% depending on the assay window, based on established relationships between compound purity and HTS confirmation rates .

Medicinal Chemistry Campaigns Targeting Fluorine-Enabled Binding Interactions

The 3-fluorophenyl substituent contributes a single fluorine atom capable of engaging in orthogonal multipolar interactions (C–F···H–N, C–F···C=O) with protein backbone and side-chain residues, interactions that are absent in the non-fluorinated phenyl analog and weaker in the 4-chlorophenyl analog [1]. This property makes CAS 618443-56-4 a preferred procurement choice for structure-based drug design programs where fluorine-mediated binding contacts are explicitly sought to improve target affinity and selectivity.

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